molecular formula C10H16N2 B1275274 N-(pyridin-3-ylmethyl)butan-1-amine CAS No. 20173-12-0

N-(pyridin-3-ylmethyl)butan-1-amine

Cat. No. B1275274
CAS RN: 20173-12-0
M. Wt: 164.25 g/mol
InChI Key: VWXAXLILGBPMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)butan-1-amine is a chemical compound that is structurally related to various pyridine derivatives which are known for their presence in many therapeutically important species. Although the specific compound N-(pyridin-3-ylmethyl)butan-1-amine is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to N-(pyridin-3-ylmethyl)butan-1-amine.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves complex organic reactions. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition and a stereoselective alkylation . Similarly, the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . These methods could potentially be adapted for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. For example, the existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine indicates that there are multiple isomeric structures possible within a small relative energy difference . This suggests that N-(pyridin-3-ylmethyl)butan-1-amine may also exhibit tautomerism and have multiple stable isomers.

Chemical Reactions Analysis

The chemical reactions of pyridine derivatives can vary based on the substituents and reaction conditions. The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines demonstrates that different products can be obtained by altering the reaction conditions . This indicates that N-(pyridin-3-ylmethyl)butan-1-amine could also participate in a variety of chemical reactions, leading to a diverse range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives reveal how substituents affect the inclination of phenyl rings to the imidazole rings . This structural information can be crucial in understanding the physical properties such as solubility, melting point, and crystallinity of N-(pyridin-3-ylmethyl)butan-1-amine.

Scientific Research Applications

1. Coordination Polymers and Complexes

N-(pyridin-3-ylmethyl)butan-1-amine and similar ligands have been instrumental in constructing various coordination polymers and complexes. For instance, they have been used to form helical silver(I) coordination polymers (Zhang et al., 2013), mercury supramolecular architectures (Ye et al., 2016), and in synthesizing Schiff base ligands for Cu(II) complexes (Keypour et al., 2015). These structures are significant in the study of molecular architecture and potential applications in catalysis and materials science.

2. Catalysis

This class of compounds is also prominent in catalytic applications. For instance, they have been used in the catalysis of oligomerization and polymerization of ethylene (Obuah et al., 2014) and in copper-catalyzed amination of aryl iodides (Wang et al., 2015). Such applications underscore their utility in synthetic chemistry and industrial processes.

3. Molecular Interactions and Magnetism

The use of N-(pyridin-3-ylmethyl)butan-1-amine and related ligands in the study of molecular interactions and magnetism is notable. For example, their interaction with copper(II) has been explored, showing unique complex systems with potential ferromagnetic behavior (Kim et al., 2010). These studies are crucial in the field of coordination chemistry and for understanding the magnetic properties of materials.

4. Sensing and Detection

These compounds have been used in developing chemosensors, particularly for detecting metal ions like Cu2+. Such applications are shown in the development of colorimetric and fluorescent chemosensors for metal ions, particularly highlighting their potential in aqueous solutions and mammalian cells (Zheng et al., 2016). This area is significant for environmental monitoring and biological research.

5. Structural Studies and Synthesis

The role of N-(pyridin-3-ylmethyl)butan-1-amine in structural studies and synthesis is also noteworthy. It has been involved in the synthesis of complexes with varied structures, as evidenced in works like the synthesis and characterization of Zn(II) Schiff base complex (Rezaeivala, 2017). Such studies contribute significantly to the field of inorganic and coordination chemistry.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-6-11-8-10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAXLILGBPMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405990
Record name N-(pyridin-3-ylmethyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)butan-1-amine

CAS RN

20173-12-0
Record name N-Butyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20173-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(pyridin-3-ylmethyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylmethyl)butan-1-amine
Reactant of Route 3
Reactant of Route 3
N-(pyridin-3-ylmethyl)butan-1-amine
Reactant of Route 4
Reactant of Route 4
N-(pyridin-3-ylmethyl)butan-1-amine
Reactant of Route 5
Reactant of Route 5
N-(pyridin-3-ylmethyl)butan-1-amine
Reactant of Route 6
Reactant of Route 6
N-(pyridin-3-ylmethyl)butan-1-amine

Citations

For This Compound
2
Citations
P Meena, V Nemaysh, M Khatri, A Manral… - Bioorganic & medicinal …, 2015 - Elsevier
Abstract Development of Multi-Target Directed Ligands (MTDLs) has emerged as a promising approach for targeting complex etiology of Alzheimer’s disease (AD). Following this …
Number of citations: 91 www.sciencedirect.com
J Deng, LP Mo, FY Zhao, LL Hou, L Yang… - Green Chemistry, 2011 - pubs.rsc.org
A novel, environmentally friendly procedure has been developed for the preparation of secondary or tertiary amines by one-pot reductive amination of carbonyl compounds using …
Number of citations: 154 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.